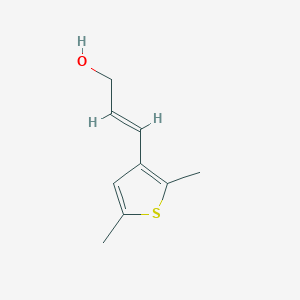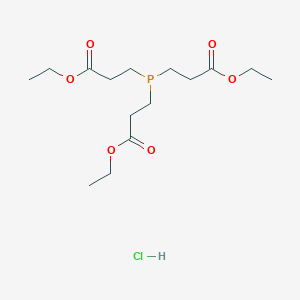![molecular formula C22H16Cl2I2N2 B13654150 1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride](/img/structure/B13654150.png)
1,1'-Bis(4-iodophenyl)-[4,4'-bipyridine]-1,1'-diiumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water . This compound belongs to the class of quaternary ammonium salts and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride can be synthesized using the Sonogashira–Hagihara coupling reaction. This involves the reaction of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira–Hagihara coupling reaction is a common method used in laboratory settings and could potentially be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl groups can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine moiety can participate in redox reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Redox Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amine derivative.
Scientific Research Applications
1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’-Bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride involves its interaction with molecular targets through its bipyridine and iodophenyl groups. The bipyridine moiety can participate in redox reactions, while the iodophenyl groups can undergo substitution reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride: Similar in structure and properties.
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride: Similar compound with bromine instead of iodine.
1,1’-Bis(4-chlorophenyl)-[4,4’-bipyridine]-1,1’-diiumchloride: Similar compound with chlorine instead of iodine.
Uniqueness
The iodine atoms also contribute to its distinct electronic and optical properties, making it valuable for specific industrial and research applications .
Properties
Molecular Formula |
C22H16Cl2I2N2 |
|---|---|
Molecular Weight |
633.1 g/mol |
IUPAC Name |
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16I2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChI Key |
GZEAWHWUXUTDHW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)

